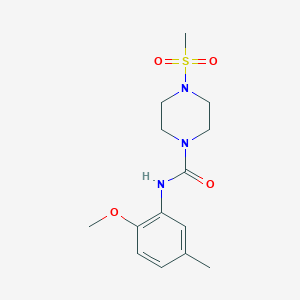
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes in cancer cells.
作用机制
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by blocking the activity of specific enzymes called kinases, which are involved in the growth and survival of cancer cells. It specifically targets BTK, ITK, and TEC kinases, which are commonly overexpressed in cancer cells. By inhibiting these kinases, N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells, which leads to their death. It also inhibits cell proliferation and migration, which are important processes for the growth and spread of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its specificity for BTK, ITK, and TEC kinases, which are commonly overexpressed in cancer cells. This makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its potential toxicity to normal cells, which can lead to adverse effects. It also has limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. This can help to identify patients who are most likely to benefit from the treatment. Another area of research is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinases, which can improve the efficacy and safety of the treatment. Additionally, the combination of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide with other chemotherapeutic agents is being explored as a potential treatment strategy for cancer.
合成方法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenylamine with methylsulfonyl chloride to form N-(2-methoxy-5-methylphenyl)methanesulfonamide. This intermediate is then reacted with 1-piperazinecarboxylic acid to form N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-11-4-5-13(21-2)12(10-11)15-14(18)16-6-8-17(9-7-16)22(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYCIGSFMJNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
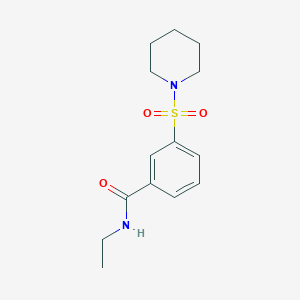
![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
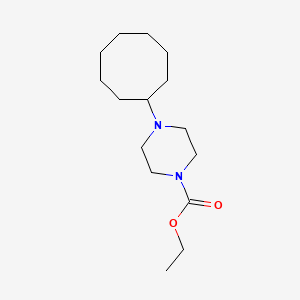
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
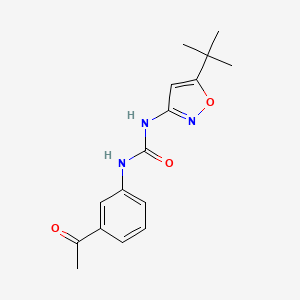
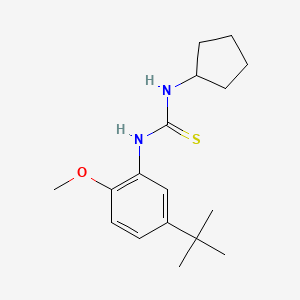
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
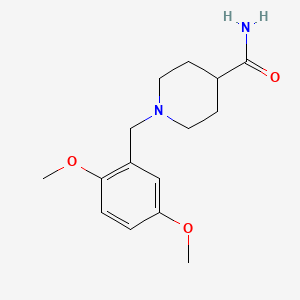
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)